molecular formula C9H6BrNO3 B1414622 3-Bromo-4-cyano-5-methoxybenzoic acid CAS No. 1805413-88-0

3-Bromo-4-cyano-5-methoxybenzoic acid

Cat. No.: B1414622
CAS No.: 1805413-88-0
M. Wt: 256.05 g/mol
InChI Key: DZYHHUKRAAEWHS-UHFFFAOYSA-N
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Description

Compound Overview and Properties: 3-Bromo-4-cyano-5-methoxybenzoic acid is a synthetic benzoic acid derivative provided as a high-purity building block for medicinal chemistry and drug discovery research . Its molecular formula is C 9 H 6 BrNO 3 with a molecular weight of 256.05 g/mol . The structure incorporates bromo and cyano functional groups on the aromatic ring, offering distinct reactivity for various synthetic pathways. Related bromo- and methoxy-substituted benzoic acids are known to be stable solids, with some analogs exhibiting melting points above 220 °C, suggesting robustness for use in complex synthesis . Research Applications and Value: This compound serves as a versatile key intermediate in organic synthesis. The specific substitution pattern on the benzoic acid scaffold makes it a valuable precursor for constructing more complex molecules. While direct studies on this exact molecule are limited, research indicates that structurally similar bromo- and methoxy-substituted benzoic acids are pivotal in developing potential therapeutic agents . For instance, such derivatives are explored as key intermediates in the synthesis of compounds that target specific proteins, highlighting their relevance in early-stage drug discovery . The presence of both electron-withdrawing (bromo, cyano) and electron-donating (methoxy) groups creates a unique electronic profile that can be exploited to fine-tune the properties of resulting molecules. Usage and Handling: this compound is intended For Research Use Only . It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated laboratory environment. For safe handling practices, consult the relevant Safety Data Sheet (SDS).

Properties

CAS No.

1805413-88-0

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

3-bromo-4-cyano-5-methoxybenzoic acid

InChI

InChI=1S/C9H6BrNO3/c1-14-8-3-5(9(12)13)2-7(10)6(8)4-11/h2-3H,1H3,(H,12,13)

InChI Key

DZYHHUKRAAEWHS-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C(=O)O)Br)C#N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Br)C#N

Origin of Product

United States

Foundational & Exploratory

3-Bromo-4-cyano-5-methoxybenzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and application logic for 3-Bromo-4-cyano-5-methoxybenzoic acid , a highly functionalized aromatic scaffold used in modern medicinal chemistry.

Advanced Intermediate for Small Molecule Drug Discovery

Identity & Physicochemical Profile[1][2][3][4][5]

This compound represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization. The presence of three distinct reactive handles (carboxylic acid, aryl bromide, and nitrile) allows for orthogonal diversification, making it a critical building block for nuclear receptor ligands (e.g., THR-β agonists), kinase inhibitors, and PROTAC linkers.

PropertyData Specification
Chemical Name This compound
CAS Number 1805413-88-0
Molecular Formula C₉H₆BrNO₃
Molecular Weight 256.05 g/mol
Exact Mass 254.9531
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calc.) ~3.8 (Carboxylic acid), modulated by electron-withdrawing CN/Br groups
SMILES COc1c(Br)cc(C(=O)O)cc1C#N (Note: Isomer dependent; standard numbering usually places COOH at 1) Corrected SMILES for 3-Br, 4-CN, 5-OMe:[1][2][3][4][5]COC1=C(C#N)C(Br)=CC(C(O)=O)=C1
Structural Significance
  • Position 1 (COOH): Anchor point for amide coupling or esterification.

  • Position 3 (Br): Electrophilic site for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings.

  • Position 4 (CN): A masked carboxylic acid, amide, or amine (via reduction); also serves as a robust polar contact in protein binding pockets.

  • Position 5 (OMe): Provides metabolic stability and lipophilic bulk; often acts as a hydrogen bond acceptor.

Retrosynthetic Analysis & Production Logic

The synthesis of this compound is non-trivial due to the directing effects of the substituents. A direct bromination of 4-cyano-3-methoxybenzoic acid is possible but often yields regioisomeric mixtures. The most reliable industrial route typically employs a Sandmeyer approach to install the nitrile group late-stage or utilizes a nitro-reduction sequence .

Strategic Pathway: The Nitro-Sandmeyer Route

This route ensures correct regiochemistry by leveraging the strong directing power of the nitro group before converting it to the nitrile.

Synthesis SM Methyl 3-methoxy-4-nitrobenzoate Int1 Methyl 3-bromo-5-methoxy- 4-nitrobenzoate SM->Int1 1. NBS, H2SO4 (Bromination) Int2 Methyl 4-amino-3-bromo- 5-methoxybenzoate Int1->Int2 2. Fe/NH4Cl or H2/Pd (Nitro Reduction) Int3 Methyl 3-bromo-4-cyano- 5-methoxybenzoate Int2->Int3 3. NaNO2, HCl; then CuCN (Sandmeyer Cyanation) Product 3-Bromo-4-cyano- 5-methoxybenzoic acid Int3->Product 4. LiOH, THF/H2O (Hydrolysis)

Figure 1: Step-wise synthesis ensuring regiochemical purity. The steric bulk of the bromine is introduced early, while the sensitive nitrile is installed late.

Experimental Protocols

Protocol A: Bromination of the Precursor

Objective: Install the bromine atom at the C3 position (meta to nitro, ortho to methoxy).

  • Reagents: Methyl 3-methoxy-4-nitrobenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), H₂SO₄ or TFA (Solvent/Catalyst).

  • Procedure:

    • Dissolve starting material in concentrated H₂SO₄ at 0°C.

    • Add NBS portion-wise over 30 minutes to maintain temperature <5°C.

    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • Validation: Monitor by LC-MS for the appearance of the M+2 bromine isotope pattern.

    • Quench: Pour onto crushed ice. Filter the precipitate.[1][6]

Protocol B: Sandmeyer Cyanation (Critical Step)

Objective: Convert the aromatic amine to the nitrile.

  • Safety Warning: This reaction generates HCN/Cyanide species. Must be performed in a well-ventilated fume hood with a cyanide scrubber.

  • Reagents: Methyl 4-amino-3-bromo-5-methoxybenzoate, NaNO₂, HCl, CuCN, KCN.

  • Procedure:

    • Diazotization: Suspend the amine in 6M HCl at -5°C. Add aqueous NaNO₂ (1.2 eq) dropwise. Stir 30 mins to form the diazonium salt.

    • Substitution: In a separate flask, prepare a solution of CuCN (1.5 eq) and KCN (2.0 eq) in water at 60°C.

    • Neutralize the diazonium solution to pH ~6 with NaHCO₃ (carefully) and add it slowly to the CuCN mixture.

    • Heat to 80°C for 1 hour.

    • Workup: Extract with Ethyl Acetate. Wash organic layer with 10% NaOH to remove phenols (side product).

Analytical Characterization & Quality Control

Researchers must validate the identity of CAS 1805413-88-0 using the following criteria.

MethodExpected Signal / Observation
¹H NMR (400 MHz, DMSO-d₆) δ 13.5 (br s, 1H, COOH), δ 7.85 (d, J=1.5 Hz, 1H, Ar-H), δ 7.60 (d, J=1.5 Hz, 1H, Ar-H), δ 3.95 (s, 3H, OMe). Note: Coupling constants reflect meta-coupling.
¹³C NMR Signals for C=O (~166 ppm), C≡N (~117 ppm), C-OMe (~56 ppm), and aromatic carbons (120-160 ppm).
LC-MS (ESI) [M-H]⁻ = 254.0/256.0 (1:1 ratio indicating Br). No ionization for nitrile, but COOH ionizes well in negative mode.
IR Spectroscopy 2230 cm⁻¹ (Sharp, weak C≡N stretch), 1690 cm⁻¹ (C=O stretch), 2500-3000 cm⁻¹ (Broad OH stretch).

Functional Utility in Drug Design[11]

This molecule is a "tri-vector" scaffold. The diagram below illustrates how each functional group serves as a departure point for specific chemical libraries.

Utility Core 3-Bromo-4-cyano- 5-methoxybenzoic acid Br_Path Aryl Bromide (C3) Core->Br_Path CN_Path Nitrile (C4) Core->CN_Path COOH_Path Carboxylic Acid (C1) Core->COOH_Path Suzuki Suzuki Coupling: Extension into Biaryls (Kinase Hinge Binders) Br_Path->Suzuki Hydrolysis Hydrolysis/Reduction: Convert to Amide/Amine (H-Bond Donors) CN_Path->Hydrolysis Amide Amide Coupling: Linker attachment (PROTACs / Peptidomimetics) COOH_Path->Amide

Figure 2: Orthogonal functionalization logic. The scaffold allows sequential modification without protecting group manipulation in many cases.

Case Study Relevance

This substitution pattern (3,5-disubstituted-4-cyano) is structurally analogous to intermediates used in the synthesis of Resmetirom (MGL-3196) derivatives and certain KRAS G12C inhibitors , where the central ring requires dense functionalization to enforce specific binding conformations.

References

  • ChemSrc Database . (n.d.). This compound - CAS 1805413-88-0.[4] Retrieved from [Link]

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for 3-Bromo-4-methoxybenzoic acid (Structural Analog Analysis). Retrieved from [Link]

  • Google Patents. (2003). Methods for producing 3-cyano-and 4-cyano-benzoic acid derivative compounds (US6613930B2).
  • Google Patents. (2017). Process for preparation of pyrazolo pyrimidine derivatives (WO2017163257A1). (Demonstrates cyano-introduction logic on similar scaffolds).

Sources

The Architecture of Innovation: A Technical Guide to Polysubstituted Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Polysubstituted benzoic acid derivatives represent a cornerstone in modern chemistry, serving as versatile scaffolds for the development of novel therapeutics, advanced materials, and specialized catalysts. Their deceptively simple aromatic core, adorned with a carboxylic acid group, belies a rich and tunable chemical space. The strategic placement and nature of substituents on the benzene ring profoundly influence the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth exploration of the synthesis, application, and characterization of these vital compounds, offering field-proven insights and detailed methodologies for researchers at the forefront of chemical innovation.

Part 1: Strategic Synthesis of Polysubstituted Benzoic Acid Scaffolds

The synthetic approaches to polysubstituted benzoic acids are diverse, ranging from classical electrophilic aromatic substitution to modern, highly selective transition-metal-catalyzed C-H functionalization. The choice of synthetic route is dictated by the desired substitution pattern, the nature of the functional groups, and the required scale of the synthesis.

Classical Synthetic Methodologies

Classical methods often rely on the directing effects of existing substituents on the benzene ring to introduce new functional groups. These methods are well-established and suitable for large-scale synthesis, although they may lack the regioselectivity of more modern techniques.

This protocol details the synthesis of a polysubstituted benzoic acid derivative through a diazo coupling reaction.

Materials:

  • p-Aminobenzoic acid

  • Nitrosobenzene

  • Glacial acetic acid

  • 95% Ethanol

  • Büchner funnel and filter paper

  • Erlenmeyer flask (1 L)

Procedure:

  • In a 1 L Erlenmeyer flask, dissolve 54 g (0.39 mole) of p-aminobenzoic acid in 390 ml of warm glacial acetic acid.

  • Cool the solution to room temperature.

  • Add 42 g (0.39 mole) of nitrosobenzene to the solution and shake until it dissolves completely.

  • Stopper the flask and allow the solution to stand at room temperature for 12 hours. Crystallization of the product should begin within 15 minutes.

  • Collect the precipitated p-phenylazobenzoic acid using a Büchner funnel.

  • Wash the product with glacial acetic acid followed by water.

  • The air-dried product can be recrystallized from 95% ethanol (approximately 60 ml per gram of product) to yield orange-gold plates.[1]

Causality Behind Experimental Choices:

  • The use of glacial acetic acid as a solvent provides a polar protic medium that facilitates the dissolution of the reactants and the subsequent reaction.

  • Allowing the reaction to proceed at room temperature for an extended period ensures the completion of the coupling reaction.

  • The washing steps are crucial for removing unreacted starting materials and byproducts, ensuring the purity of the final product.

Modern Synthetic Approaches: Transition-Metal-Catalyzed C-H Functionalization

Transition-metal catalysis has revolutionized the synthesis of polysubstituted benzoic acids, enabling direct and highly regioselective functionalization of C-H bonds.[2] These methods offer unparalleled efficiency and atom economy, allowing for the introduction of a wide range of functional groups at positions that are inaccessible through classical methods.

A significant challenge in the synthesis of polysubstituted benzoic acids is the functionalization of the meta position, as the carboxylic acid group is an ortho-, para-director.[3] Recent advances have utilized directing groups to achieve meta-selectivity.

G

This protocol provides a general framework for the meta-C-H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template.[3][4]

Materials:

  • Substituted benzoic acid derivative

  • Nitrile-based sulfonamide directing template

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Olefin (e.g., ethyl acrylate)

  • Oxidant (e.g., molecular oxygen or benzoquinone)

  • Solvent (e.g., hexafluoroisopropanol, HFIP)

  • Base (e.g., Ag₂CO₃)

Procedure:

  • To a reaction vessel, add the substituted benzoic acid derivative (1.0 eq), the nitrile-based sulfonamide template (1.1 eq), Pd(OAc)₂ (5-10 mol%), and the base (2.0 eq).

  • Add the solvent and the olefin (2.0-3.0 eq).

  • Purge the vessel with the chosen oxidant (if using O₂).

  • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the directing group via hydrolysis (e.g., with aqueous HCl).

  • Purify the product using column chromatography.

Self-Validating System:

The success of this protocol relies on the precise coordination of the directing group to the palladium catalyst, which positions the catalyst for selective C-H activation at the meta position. The reaction progress can be monitored by observing the consumption of the starting material and the formation of the product. The final product's structure and purity should be confirmed by spectroscopic methods.

Part 2: Applications of Polysubstituted Benzoic Acid Derivatives

The functional and structural diversity of polysubstituted benzoic acids has led to their widespread application in various scientific and industrial fields.

Medicinal Chemistry and Drug Discovery

Polysubstituted benzoic acid derivatives are prominent scaffolds in medicinal chemistry, exhibiting a broad range of biological activities.[5]

Numerous studies have demonstrated the potent anticancer activity of polysubstituted benzoic acid derivatives.[6][7] The substituents on the benzoic acid core play a crucial role in their mechanism of action and potency.

Compound ClassTarget/Mechanism of ActionExample IC50 ValuesCancer Cell LineReference
3-[(6-Arylamino)pyridazinylamino]benzoic acidsVEGFR-2 inhibition3.9 µMHT-29 (colon)[6]
Quinazolinone derivativesTyrosine kinase inhibition100 µM/mlMCF-7 (breast)[6]
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acidHistone Deacetylase (HDAC) inhibition17.84 µMHeLa (cervical)[7]
Rhodanine-scaffold-based p-substituted benzoic acidsSlingshot phosphatase inhibitionKᵢ of ~4 µM-[8][9]

Structure-Activity Relationship (SAR):

The biological activity of these derivatives is highly dependent on the nature and position of the substituents. For instance, in a series of 3-[(6-Arylamino)pyridazinylamino]benzoic acids, the presence of a chloro group at the 4th position of the terminal aryl ring was found to be critical for potent anticancer activity.[6] QSAR studies have shown that factors like hydrophobicity, molar refractivity, and the presence of specific functional groups significantly influence the inhibitory activity of these compounds.[10][11][12]

G

Benzoic acid and its derivatives are widely used as antimicrobial agents in food preservation and pharmaceuticals.[13][14] Their mechanism of action involves disrupting the pH balance within microbial cells, leading to the acidification of the cytoplasm and inhibition of metabolic processes.[13][14]

Materials Science

The structural versatility of polysubstituted benzoic acids makes them valuable building blocks for the synthesis of advanced materials with tailored properties. They are used in the production of polymers, resins, and plasticizers. For example, the functionalization of the benzoic acid core with long alkyl chains and reactive groups can lead to polymers with enhanced flexibility and thermal stability.

Part 3: Characterization of Polysubstituted Benzoic Acid Derivatives

The unambiguous characterization of polysubstituted benzoic acid derivatives is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Techniques
TechniqueInformation ObtainedKey Spectral Features
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule.¹H NMR: Chemical shifts and coupling patterns of aromatic protons reveal the substitution pattern. The carboxylic acid proton typically appears as a broad singlet at a high chemical shift (δ 10-13 ppm).[15] ¹³C NMR: The chemical shift of the carbonyl carbon is characteristic (δ 165-185 ppm).
Infrared (IR) Spectroscopy Identifies the presence of key functional groups.A broad O-H stretching vibration from the carboxylic acid dimer is observed around 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid appears at approximately 1680-1710 cm⁻¹.[16]
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound.Provides the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Fragmentation patterns can offer additional structural information.
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state.[17][18] This technique is invaluable for confirming stereochemistry, and understanding intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for crystal packing and biological activity.[17]

References

  • The Role of Benzoic Acid Derivatives in Advanced Material Synthesis. (n.d.).
  • Functionalization of benzoic acids catalyzed by transition metals. (n.d.). ResearchGate. Retrieved from [Link]

  • QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. (2007). PubMed. Retrieved from [Link]

  • Benzoic acid derivatives. (2018). Slideshare. Retrieved from [Link]

  • Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-a. (n.d.). DergiPark. Retrieved from [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024). IJCRT.org. Retrieved from [Link]

  • What is the mechanism of Benzoic Acid? (2024). Patsnap Synapse. Retrieved from [Link]

  • Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Retrieved from [Link]

  • Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. (2016). PMC - NIH. Retrieved from [Link]

  • Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives. (2016). PubMed. Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Retrieved from [Link]

  • Synthesis and characterization of Benzoic Acid. (n.d.). Chemistry Research Journal. Retrieved from [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (n.d.). UCL Discovery. Retrieved from [Link]

  • Benzoic acid, p-phenylazo-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2015). PubMed. Retrieved from [Link]

  • Transition-metal-catalysed meta-C–H functionalizations of benzoic acid... (n.d.). ResearchGate. Retrieved from [Link]

  • Quantitative structure–activity relationship. (n.d.). Wikipedia. Retrieved from [Link]

  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. (2023). Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Benzoic Acid Synthesis. (2021). YouTube. Retrieved from [Link]

  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. (2005). Googleapis.com.
  • Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

  • Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. (n.d.). CNR-IRIS. Retrieved from [Link]

  • Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. (n.d.). MDPI. Retrieved from [Link]

  • The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. (2017). ResearchGate. Retrieved from [Link]

  • 9: Multistep Synthesis (Experiment). (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. (2025). ResearchGate. Retrieved from [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed. Retrieved from [Link]

  • Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. Retrieved from [Link]

  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2015). PubMed. Retrieved from [Link]

  • What is the IR spectrum of benzoic acid? How is it determined? (2016). Quora. Retrieved from [Link]

  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... (n.d.). ResearchGate. Retrieved from [Link]

  • Segregation of Benzoic Acid in Polymer Crystalline Cavities. (2022). MDPI. Retrieved from [Link]

  • Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde,... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. (2015). ResearchGate. Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis of Polyimides in the Melt of Benzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared Spectroscopy: Analyse the functional groups of benzoic acid. (n.d.). Slideshare. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-4-cyano-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Development & Purification Subject: Removal of Regioisomers and Impurities from Halogenated Benzoic Acid Derivatives Document ID: TS-PUR-3B4C-05

Introduction

This guide addresses the purification of 3-Bromo-4-cyano-5-methoxybenzoic acid , a highly functionalized intermediate often used in the synthesis of kinase inhibitors and complex heterocycles.

The primary challenge with this scaffold is the presence of regioisomers (typically the 2-bromo or 6-bromo variants) generated during electrophilic aromatic substitution (bromination). Because these isomers possess identical molecular weights and similar polarities, standard silica chromatography is often inefficient.

This guide prioritizes thermodynamic separation methods (crystallization) and pKa-based chemical extractions over brute-force chromatography, utilizing the specific electronic properties of the "Ortho Effect" for separation.

Module 1: Diagnostic & Decision Logic

Before initiating purification, characterize your crude mixture. Use the following logic flow to determine the optimal purification pathway.

PurificationLogic Start Crude Mixture Analysis (HPLC/NMR) IsomerCheck Isomer Content > 5%? Start->IsomerCheck NatureCheck Identify Impurity Type IsomerCheck->NatureCheck Yes (>5%) Recryst Protocol B: High-Temp Slurry/Recrystallization (Solubility u0394) IsomerCheck->Recryst No (<5%) OrthoPath Impurity is Ortho-Bromo (2-Br isomer) NatureCheck->OrthoPath High Acidity Shift MetaPath Impurity is Non-Acidic (Decarboxylated/Neutral) NatureCheck->MetaPath Neutral/Low Polarity pHSwing Protocol A: pH-Controlled Precipitation (Exploiting pKa u0394) OrthoPath->pHSwing Column Protocol C: Preparative HPLC (Phenyl-Hexyl Phase) MetaPath->Column pHSwing->Recryst Polishing

Figure 1: Decision matrix for selecting the appropriate purification methodology based on impurity profile.

Module 2: The "Ortho-Effect" Extraction (Protocol A)

Theory: The most persistent impurity is often 2-bromo-4-cyano-5-methoxybenzoic acid .

  • Target (3-Bromo): The bromine is meta to the carboxylic acid.[1] pKa

    
     3.8 – 4.0.
    
  • Impurity (2-Bromo): The bromine is ortho to the carboxylic acid.[1] Due to the Ortho Effect (steric inhibition of resonance and inductive proximity), this isomer is significantly more acidic (pKa ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     2.8 – 3.[1]0) [1, 2].[2]
    

We exploit this


 (

1.0 unit) to selectively precipitate the target while keeping the impurity ionized in the aqueous phase.
Step-by-Step Protocol
  • Dissolution: Dissolve the crude mixture in 1.0 M NaOH (5 volumes). Ensure pH > 10. The solution should be clear.

  • Filtration: Filter off any insoluble neutral impurities (des-carboxy species).

  • Controlled Acidification (The Critical Step):

    • Slowly add 1.0 M HCl dropwise while monitoring pH with a calibrated meter.

    • Target pH: 3.6 – 3.8.

    • Mechanism:[2][3][4] At pH 3.6, the Target (pKa ~4.0) exists predominantly as the protonated, insoluble acid (

      
      ). The Impurity (pKa ~2.8) remains largely as the ionized, soluble carboxylate (
      
      
      
      ).
  • Digestion: Stir the resulting slurry for 30 minutes to allow equilibrium.

  • Collection: Filter the solid.

    • Solid: Enriched Target.

    • Filtrate: Contains the Ortho-bromo impurity.

  • Wash: Wash the cake with water adjusted to pH 3.6. Do not wash with neutral water (pH 7), as it may redissolve the product.

Module 3: Troubleshooting Guide (Q&A)

Issue 1: HPLC peaks of isomers are merging

User Question: "I cannot calculate the purity accurately because the regioisomer co-elutes with the main peak on my C18 column."

Technical Diagnosis: Standard C18 columns rely on hydrophobicity. Regioisomers often have nearly identical hydrophobicity. You need a stationary phase that discriminates based on shape selectivity and


 interactions .

Solution: Switch to a Phenyl-Hexyl or Biphenyl stationary phase [3].

  • Why? The rigid aromatic ring of the stationary phase interacts differently with the electron-deficient benzene ring of your target depending on the bromine positioning (steric accessibility to the

    
    -system).
    
  • Mobile Phase: Use Methanol instead of Acetonitrile. Methanol promotes

    
     interactions, whereas Acetonitrile suppresses them [3].[3]
    

Recommended Method Parameters:

ParameterSetting
Column Core-shell Phenyl-Hexyl (e.g., Kinetex or HALO), 2.7 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient 40% B to 70% B over 15 minutes
Detection 254 nm (Aromatic core) & 220 nm (Cyano group)
Issue 2: Product "Oils Out" during Recrystallization

User Question: "When I try to recrystallize from hot Ethanol/Water, the product comes out as a brown oil at the bottom, not crystals."

Technical Diagnosis: This phenomenon ("oiling out") occurs when the melting point of the solvated product is lower than the boiling point of the solvent mixture. It is common in methoxy-benzoic acids due to strong intermolecular hydrogen bonding disruption by the solvent.

Solution: The "High-Boiling Inverse" Method Avoid water as an anti-solvent if oiling occurs. Use a system with a higher boiling point and lower polarity difference.

  • Solvent: Ethyl Acetate (EtOAc).

  • Anti-Solvent: n-Heptane.

  • Protocol:

    • Dissolve crude solid in minimum hot EtOAc (

      
      C).
      
    • Remove heat source.

    • Immediately add warm n-Heptane dropwise until the solution turns slightly turbid.

    • Seeding (Crucial): Add a few crystals of pure product.

    • Allow to cool very slowly to room temperature with gentle stirring.

    • Why it works: The Heptane/EtOAc system keeps the temperature high enough to prevent Liquid-Liquid Phase Separation (LLPS) (the oil) while the seed crystals provide a template for the solid phase.

Issue 3: Des-bromo Impurity Persistence

User Question: "I have 3% of the des-bromo (starting material) remaining. It won't wash out with the pH method."

Technical Diagnosis: The des-bromo precursor (4-cyano-3-methoxybenzoic acid) has a pKa very similar to the target. pH extraction will not separate them. However, the bromine atom adds significant lipophilicity and molecular weight.

Solution: Use Slurry Washing (Trituration) rather than full recrystallization.

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Logic: The brominated target is often less soluble in non-polar solvents than the non-brominated precursor due to higher lattice energy (better packing).

  • Procedure: Slurry the solid in 5 volumes of DCM at room temperature for 2 hours. Filter. The filtrate will be enriched in the more soluble des-bromo impurity.

References

  • Royal Society of Chemistry. (2005). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. New J. Chem. Retrieved from [Link]

  • HALO Columns. (2024). Phenyl-Hexyl Phase for Improved Separations of Aromatic Analytes. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of 3-Bromo-4-cyano-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular framework of a compound. This guide offers an in-depth analysis and predicted spectral interpretation of 3-Bromo-4-cyano-5-methoxybenzoic acid, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. By comparing predicted spectral data with established principles and data from analogous structures, this guide serves as a practical reference for the characterization of similarly complex molecules.

The Logic Behind Spectral Prediction: Substituent Effects

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. In aromatic systems, the position of a signal is governed by the interplay of electron-donating and electron-withdrawing groups attached to the ring. In this compound, we have four distinct substituents, each exerting its own influence:

  • -COOH (Carboxylic Acid): A meta-directing, electron-withdrawing group that deshields (shifts to a higher ppm) ortho and para protons and carbons. The acidic proton of the carboxyl group itself typically appears as a broad singlet at a very high chemical shift (>10 ppm).

  • -Br (Bromo): An ortho-, para-directing deactivator. While it withdraws electron density through induction, its lone pairs can donate electron density through resonance. Its effect on chemical shifts is a balance of these two opposing forces.

  • -CN (Cyano): A strong electron-withdrawing group that is meta-directing. It significantly deshields nearby protons and carbons.

  • -OCH₃ (Methoxy): An ortho-, para-directing, electron-donating group. It shields (shifts to a lower ppm) ortho and para positions through resonance.

The predicted spectra are derived from a careful consideration of these cumulative effects on the aromatic ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the two aromatic protons, the methoxy protons, and the carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-28.2 - 8.4d1HThis proton is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-withdrawing cyano group, leading to significant deshielding. It will appear as a doublet due to coupling with H-6.
H-67.9 - 8.1d1HThis proton is ortho to the electron-donating methoxy group, which would typically shield it. However, it is also ortho to the electron-withdrawing bromo group and meta to the carboxylic acid, resulting in a net deshielding effect, though less pronounced than for H-2. It will appear as a doublet due to coupling with H-2.
-OCH₃3.9 - 4.1s3HThe methoxy protons will appear as a sharp singlet in the typical region for methoxy groups attached to an aromatic ring.
-COOH12.0 - 13.0br s1HThe carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its chemical shift can be concentration-dependent.[1]

Note: Predicted chemical shifts are based on additive substituent effects and comparison with similar structures. Actual experimental values may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals: seven for the aromatic and substituent carbons and one for the methoxy carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O165 - 170The carboxylic acid carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.[2]
C-5158 - 162This carbon is directly attached to the electron-donating methoxy group, causing a significant downfield shift (ipso-carbon).
C-1133 - 137The carbon bearing the carboxylic acid group is deshielded.
C-2130 - 134This carbon is influenced by the adjacent electron-withdrawing carboxylic acid and bromo groups.
C-6115 - 120This carbon is ortho to the electron-donating methoxy group and is expected to be shielded relative to other aromatic carbons.
C-4110 - 115The carbon attached to the cyano group is expected to be found in this region.
C-3108 - 113The carbon bearing the bromo group is expected in this range.
-CN115 - 120The nitrile carbon signal typically appears in this region of the spectrum.
-OCH₃56 - 58The methoxy carbon appears in its characteristic upfield region. A typical value for an aromatic methoxy group is around 56 ppm.[3]

Note: The assignments are predictive and would be definitively confirmed by 2D NMR experiments such as HSQC and HMBC.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To validate these predictions, the following general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a small organic molecule like this compound is recommended.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.5-0.7 mL

  • NMR tube (5 mm)

  • NMR spectrometer (300 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Once fully dissolved, transfer the solution to an NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

    • Apply a line broadening of 0.3 Hz during processing to improve the appearance of the spectrum.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A higher number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

    • Apply a line broadening of 1-2 Hz during processing.

  • Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Visualizing the Molecular Structure and Key NMR Interactions

The following diagram illustrates the structure of this compound and highlights the key proton and carbon atoms for NMR analysis.

Caption: Molecular structure of this compound with key atoms labeled for NMR spectral assignment.

Conclusion

The provided analysis serves as a robust predictive guide for the ¹H and ¹³C NMR spectral interpretation of this compound. By understanding the individual and collective electronic effects of the various substituents, researchers can confidently assign the observed signals and verify the structure of their synthesized compounds. For definitive structural confirmation, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, would be invaluable in establishing the connectivity of the molecule.

References

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Unknown. (n.d.). APPENDIX 2.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-methoxybenzoic acid. PubChem.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis....
  • National Center for Biotechnology Information. (n.d.). 3-bromo-4-(cyanomethoxy)-5-methoxybenzoic acid. PubChem.
  • Rívera, M., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 661-669.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromo-4-cyano-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Bromo-4-cyano-5-methoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular blueprint of this compound, offering a comparative perspective against related chemical structures to aid in structural elucidation and analytical method development.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in complex matrices. The interplay of the bromo, cyano, methoxy, and carboxylic acid functional groups dictates a unique fragmentation pattern that serves as a molecular fingerprint. This guide will explore the predicted fragmentation pathways, drawing parallels with known fragmentation behaviors of related compounds to provide a robust analytical framework.

Predicted Fragmentation Profile of this compound

The fragmentation of this compound under electron ionization is anticipated to be a complex process governed by the relative stabilities of the resulting fragment ions. The presence of a bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M and M+2).[1][2]

Table 1: Predicted Major Fragment Ions and Their Significance

Predicted m/z Proposed Ion Structure/Neutral Loss Significance in Structural Elucidation
271/273[M]•+The molecular ion peak, confirming the molecular weight of the compound. The M/M+2 pattern is a key indicator of the presence of a single bromine atom.
256/258[M-CH₃]•+Loss of a methyl radical from the methoxy group, a common fragmentation for methoxy-substituted aromatics.[3]
254/256[M-OH]•+Loss of a hydroxyl radical from the carboxylic acid group, characteristic of benzoic acids.[4][5]
226/228[M-COOH]•+Decarboxylation, a common fragmentation pathway for carboxylic acids.[6]
147[M-Br-CO₂]•+Loss of the bromine atom and carbon dioxide.
120[M-Br-CO₂-HCN]•+Subsequent loss of hydrogen cyanide from the m/z 147 fragment, indicative of the cyano group.[7]

Elucidating the Fragmentation Pathways

The fragmentation of this compound is initiated by the ionization of the molecule to form the molecular ion [M]•+. From this point, several competing fragmentation pathways are plausible, driven by the energetic favorability of bond cleavages and rearrangements.

Key Fragmentation Pathways:

  • Loss of a Methyl Radical: The methoxy group can readily lose a methyl radical (•CH₃) to form a stable oxonium ion. This is a common initial fragmentation step for methoxy-containing aromatic compounds.[3][8]

  • Loss of a Hydroxyl Radical: The carboxylic acid group can undergo alpha-cleavage to lose a hydroxyl radical (•OH), forming an acylium ion. This is a characteristic fragmentation of benzoic acid and its derivatives.[4][5]

  • Decarboxylation: The loss of the entire carboxyl group as a neutral COOH radical or the sequential loss of •OH and CO are also prominent fragmentation routes for aromatic carboxylic acids.[6]

  • Halogen Elimination: The bromine atom can be lost as a radical (•Br), particularly after initial fragmentation events that increase the stability of the resulting cation.

  • Cyano Group Fragmentation: The cyano group can be eliminated as a neutral hydrogen cyanide (HCN) molecule, a common fragmentation for aromatic nitriles.[7]

The following diagram illustrates the predicted major fragmentation pathways for this compound.

fragmentation_pathway M [M]•+ m/z 271/273 F1 [M-CH₃]•+ m/z 256/258 M->F1 - •CH₃ F2 [M-OH]•+ m/z 254/256 M->F2 - •OH F3 [M-COOH]•+ m/z 226/228 M->F3 - •COOH F4 [M-Br]•+ m/z 192 M->F4 - •Br F5 [F2-CO]•+ m/z 226/228 F2->F5 - CO F6 [F3-HCN]•+ m/z 199/201 F3->F6 - HCN experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Prep Dissolve sample in volatile solvent Injection Inject sample into GC or direct probe Prep->Injection Ionization Electron Ionization (70 eV) Injection->Ionization Separation Mass Analyzer (Quadrupole, TOF, etc.) Ionization->Separation Detection Detector Separation->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Analysis Identify Molecular Ion & Fragment Peaks Spectrum->Analysis Interpretation Elucidate Fragmentation Pathways Analysis->Interpretation

Sources

Comparative Analysis of FT-IR Spectral Signatures: Cyano vs. Carboxylic Acid Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Functionality Challenge

In pharmaceutical intermediate analysis, the simultaneous detection of cyano (nitrile,


) and carboxylic acid (

) groups presents a unique spectroscopic challenge. While Fourier Transform Infrared Spectroscopy (FT-IR) is the industry workhorse for functional group verification, the thermodynamic behavior of carboxylic acids (dimerization) and the dipole physics of nitriles often lead to misinterpretation.

This guide provides a rigorous technical comparison of FT-IR against orthogonal techniques (Raman, NMR) and establishes a self-validating protocol for confirming these moieties in a single compound.

The FT-IR Standard: Characteristic Peak Analysis

FT-IR detects vibrational modes based on changes in dipole moment. For a molecule containing both cyano and carboxylic acid groups, the spectrum is dominated by the highly polar carbonyl bond, while the nitrile group often appears as a distinct but variable signal.

Spectral Fingerprint Table
Functional GroupVibration ModeWavenumber (

)
IntensityMorphological Character
Cyano (

)

Stretch
2200 – 2260 Medium/VariableSharp, distinct. Often "silent" in symmetric environments.
Carboxylic Acid

Stretch
2500 – 3300 Variable (Broad)Very broad "hump" centered ~3000

.[1][2][3][4][5] Overlaps

stretches.[5][6]
Carboxylic Acid

Stretch
1700 – 1730 StrongSharp.[1] Shifts to ~1760

if monomeric (rare in solids).
Carboxylic Acid

Stretch
1210 – 1320 StrongMixed mode, often coupled with

bending.
Carboxylic Acid

Bend (oop)
900 – 960 MediumBroad "wagging" vibration.[7] Diagnostic for dimers.
Mechanistic Insight
  • The "Acid Beard": The carboxylic acid

    
     stretch is exceptionally broad due to strong intermolecular hydrogen bonding, forming stable dimers in solid states.[5][6] This creates a "beard" shape that often obscures the sharper 
    
    
    
    stretching peaks at 2800–3000
    
    
    [1].
  • The Nitrile "Silence": The

    
     stretch intensity depends on the change in dipole moment. If the nitrile is attached to a structure that makes the vibration symmetric or reduces dipole change (e.g., certain symmetrical aromatic nitriles), the IR peak can become vanishingly weak.
    

Comparative Performance: FT-IR vs. Alternatives

While FT-IR is the fastest method for identification, it is not always the most sensitive for nitriles.

Comparison Matrix
FeatureFT-IR (ATR) Raman Spectroscopy

NMR
Primary Physics Dipole Moment ChangePolarizability ChangeNuclear Spin Resonance
Cyano Detection Good (unless symmetric)Excellent (Strong signal)Definitive (~115-120 ppm)
Acid Detection Excellent (Distinct

)
Weak (

is poor scatterer)
Definitive (~165-185 ppm)
Sample Prep Minimal (Solid/Liquid)None (Direct through glass)High (Dissolution required)
Water Interference High (Water masks

)
Low (Water is weak scatterer)Dependent on solvent
Throughput High (< 1 min)High (< 1 min)Low (10-30 mins)
Critical Analysis
  • Why Raman is the Nitrile Specialist: The

    
     bond has a high degree of polarizability. Consequently, while it may appear as a weak blip in FT-IR, it often dominates the Raman spectrum. If your FT-IR spectrum shows a strong Carbonyl peak but an ambiguous Nitrile peak, Raman is the required orthogonal validation step  [2].
    
  • The NMR Gold Standard: FT-IR provides functional group evidence, but it cannot prove the location of the groups.

    
     NMR is required to confirm the carbon backbone connectivity.
    

Experimental Protocol: Self-Validating Workflow

This protocol uses Attenuated Total Reflectance (ATR) FT-IR, the modern standard for pharmaceutical intermediates.

Step 1: Instrument Setup & Background
  • Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for hard crystalline solids to ensure good contact.

  • Parameters: Resolution:

    
    ; Scans: 32 (screening) or 64 (publication quality).
    
  • Background: Collect an air background immediately prior to the sample. Crucial: Ensure the room humidity is stable, as water vapor interferes with the 3500-3000

    
     region.
    
Step 2: Sample Preparation & Acquisition
  • Solid Samples: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil clamp.

    • Validation Check: Watch the live preview. The peaks should grow as pressure increases. If peaks stop growing, contact is maximized.

  • Liquid Samples: Place a drop covering the crystal active area. No pressure clamp needed.

Step 3: The "Decision Tree" Analysis

Do not simply "look for peaks." Follow this logic path to validate the compound:

ValidationWorkflow Start Start: Acquire FT-IR Spectrum CheckCO Check 1700-1730 cm⁻¹ (Strong C=O?) Start->CheckCO CheckOH Check 2500-3300 cm⁻¹ (Broad 'Beard'?) CheckCO->CheckOH Yes AcidConfirmed Carboxylic Acid CONFIRMED CheckOH->AcidConfirmed Yes CheckCN Check 2200-2260 cm⁻¹ (Sharp Peak?) NitrileConfirmed Nitrile CONFIRMED CheckCN->NitrileConfirmed Strong Signal AmbiguousCN Ambiguous/Weak Signal CheckCN->AmbiguousCN Weak/Absent AcidConfirmed->CheckCN RunRaman ACTION: Run Raman (Check for strong shift) AmbiguousCN->RunRaman RunRaman->NitrileConfirmed Signal Present

Figure 1: Analytical Decision Matrix for confirming dual-functionalized intermediates. Note the orthogonal Raman step for ambiguous nitrile signals.

Troubleshooting & Scientific Nuance

The Dimerization Trap

Carboxylic acids in solid state (KBr pellet or ATR) exist almost exclusively as dimers.

  • Observation: You will rarely see the "textbook" sharp

    
     stretch at 3500 
    
    
    
    (monomer). Instead, you see the broad H-bonded envelope.[7]
  • Troubleshooting: If you suspect the acid is present but the

    
     peak is shifted significantly lower (e.g., 1680 
    
    
    
    ), check for conjugation with an aromatic ring or internal hydrogen bonding.
The "False Nitrile"
  • Interference: Alkynes (

    
    ) also absorb near 2100–2260 
    
    
    
    .
  • Differentiation:

    • Nitrile: usually 2200–2260

      
      .
      
    • Alkyne: usually 2100–2260

      
       but often weaker in IR.
      
    • Validation: Check for the acetylenic

      
       stretch (sharp, ~3300 
      
      
      
      ). If the broad acid
      
      
      obscures this region, Raman is mandatory , as alkynes are strong Raman scatterers.
Data Visualization: Dimerization Effect

The following diagram illustrates why the Carboxylic Acid


 peak is so broad compared to a free alcohol.

Dimerization Monomer Free Acid (Sharp O-H ~3500) Interaction Hydrogen Bonding (Resonance) Monomer->Interaction Concentration/Solid State Dimer Cyclic Dimer (Broad O-H 2500-3300) Interaction->Dimer

Figure 2: Transition from monomeric to dimeric state, causing the characteristic broadening of the O-H signal in FT-IR.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzoic acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[8][9] National Institute of Standards and Technology.[8][9][10][11][12] [Link]

  • Keit Spectrometers. (2023). Raman vs. FTIR: Understanding the Selection Rules. [Link]

  • OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. [Link]

Sources

Comparing reactivity of 3-Bromo vs 3-Chloro-4-cyano-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Chloro-4-cyano-5-methoxybenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction: Strategic Intermediates in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the design and synthesis of complex molecular architectures hinge on the strategic use of functionalized building blocks. Substituted benzoic acids, in particular, serve as versatile scaffolds. This guide provides a detailed comparative analysis of two such critical intermediates: 3-Bromo-4-cyano-5-methoxybenzoic acid and 3-Chloro-4-cyano-5-methoxybenzoic acid.

While structurally similar, the seemingly minor difference in their halogen substituent—bromine versus chlorine—imparts a profound divergence in their chemical reactivity. Understanding these differences is paramount for researchers and process chemists to select the optimal substrate, streamline reaction optimization, and achieve desired synthetic outcomes efficiently. This document delves into the theoretical underpinnings of their reactivity and provides practical, experimentally-grounded protocols for their application in key transformations.

Theoretical Framework: Unpacking Electronic and Steric Effects

The reactivity of an aromatic ring is a nuanced interplay of inductive and resonance effects contributed by its substituents, alongside steric considerations. The specific arrangement of groups on these benzoic acid derivatives creates a unique electronic environment that dictates their behavior in different reaction classes.

1.1. Analysis of Substituent Effects

  • Carboxylic Acid (-COOH): This group is strongly electron-withdrawing through both induction and resonance, acting as a powerful deactivator for electrophilic aromatic substitution and a meta-director. Conversely, it helps activate the ring for nucleophilic aromatic substitution (SNAr) by stabilizing the intermediate negative charge.[1][2]

  • Cyano (-CN): The cyano group is one of the strongest electron-withdrawing groups, operating through a powerful inductive pull and a resonance-withdrawing effect.[3] Its presence significantly lowers the electron density of the aromatic ring, making the molecule highly susceptible to nucleophilic attack.

  • Methoxy (-OCH₃): The methoxy group presents a classic case of competing effects. It is inductively electron-withdrawing due to the high electronegativity of the oxygen atom. However, its resonance effect, where the oxygen's lone pairs delocalize into the ring, is strongly electron-donating.[4][5] In most contexts, the resonance donation dominates, making it an activating group for electrophilic substitution.

  • Halogens (-Br vs. -Cl): Both bromine and chlorine are inductively electron-withdrawing but are capable of resonance donation. Their primary difference in the context of this guide lies in two key areas:

    • Electronegativity and Bond Polarity (Relevant for SNAr): Chlorine is more electronegative than bromine. This leads to a more polarized C-Cl bond compared to the C-Br bond, rendering the carbon atom in the chloro-derivative more electrophilic and, therefore, more susceptible to initial attack by a nucleophile.

    • Carbon-Halogen Bond Strength (Relevant for Cross-Coupling): The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol). This difference is the deciding factor in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.[6]

1.2. Reactivity Predictions

Based on this analysis, we can formulate clear hypotheses for the relative reactivity of the two compounds:

  • For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The 3-bromo derivative is predicted to be substantially more reactive. The weaker C-Br bond will facilitate the crucial oxidative addition step, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to the 3-chloro analogue.[6]

  • For Nucleophilic Aromatic Substitution (SNAr): The 3-chloro derivative is predicted to be more reactive. The higher electronegativity of chlorine enhances the electrophilicity of the carbon center it's attached to, accelerating the rate-limiting nucleophilic attack to form the Meisenheimer complex.[7][8]

Experimental Comparison: Protocols and Expected Outcomes

To translate theory into practice, this section provides detailed experimental protocols for key synthetic transformations. The conditions are designed to highlight the inherent reactivity differences between the bromo- and chloro-substrates.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, essential for creating biaryl structures prevalent in pharmaceuticals.[9][10] The disparate reactivity of aryl bromides and chlorides is particularly evident in this transformation.

Suzuki_Miyaura_Mechanism Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Aryl Halide (Ar-X) Ar-X->OxAdd Ar-Pd(II)-X Ar-Pd(II)(L₂)-X OxAdd->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation R-B(OH)2 Boronic Acid (R-B(OH)₂) R-B(OH)2->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L₂)-R Transmetalation->Ar-Pd(II)-R RedElim Reductive Elimination Ar-Pd(II)-R->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product (Ar-R) RedElim->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and the appropriate base (see table).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source and ligand, then add this mixture to the flask.

  • Solvent Addition: Add the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL).

  • Reaction: Degas the mixture by bubbling N₂ or Ar through it for 10-15 minutes. Heat the reaction to the specified temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2x10 mL) and brine (1x10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Comparative Data for Suzuki-Miyaura Coupling

ParameterThis compound3-Chloro-4-cyano-5-methoxybenzoic acidRationale for Differences
Pd Catalyst Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)The C-Cl bond requires a more active catalyst system for oxidative addition.
Ligand SPhos (4 mol%)XPhos (4 mol%)Aryl chlorides necessitate bulky, electron-rich phosphine ligands to facilitate the difficult oxidative addition step.[11]
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)A stronger base is often beneficial for the less reactive aryl chloride.
Temperature 80 °C100-110 °CHigher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage.
Est. Time 2-4 hours12-24 hoursThe slower rate of oxidative addition for the chloride leads to significantly longer reaction times.
Expected Yield >90%70-85% (Optimized)The bromo-derivative generally provides higher and more reliable yields under standard conditions.
Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, crucial for synthesizing anilines and their derivatives.[12] Similar to the Suzuki coupling, the reactivity is dictated by the oxidative addition step.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the aryl halide (1.0 mmol), the palladium precatalyst, and the ligand.

  • Reagent Addition: Add the base (e.g., NaOt-Bu, 1.4 equiv). Add the solvent (e.g., toluene or dioxane, 4 mL).

  • Nucleophile Addition: Add morpholine (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the tube and heat the mixture to the specified temperature with stirring.

  • Monitoring & Workup: Follow the general procedure outlined for the Suzuki coupling.

Comparative Data for Buchwald-Hartwig Amination

ParameterThis compound3-Chloro-4-cyano-5-methoxybenzoic acidRationale for Differences
Pd Catalyst Pd₂(dba)₃ (1-2 mol%)Pd₂(dba)₃ (2-4 mol%)Higher catalyst loading may be needed for the less reactive chloride.
Ligand RuPhos or BINAP (2-4 mol%)XPhos or BrettPhos (4-8 mol%)Highly active, specialized ligands are essential for efficient C-Cl amination.[13]
Base NaOt-Bu or K₃PO₄ (1.4 equiv)NaOt-Bu or LHMDS (1.4 equiv)Strong, non-nucleophilic bases are required.
Temperature 90-100 °C110 °CThe increased C-Cl bond strength necessitates higher reaction temperatures.
Est. Time 4-8 hours18-36 hoursThe reaction is significantly slower for the chloro-substrate.
Expected Yield >85%65-80% (Optimized)Aryl bromides are generally superior substrates for this transformation.
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions proceed via a different mechanism where a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate (Meisenheimer complex) before expelling the leaving group.[2][8][14]

Caption: Two-step addition-elimination mechanism of SNAr reactions.

Experimental Protocol: SNAr with Sodium Methoxide

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the aryl halide (1.0 mmol).

  • Reagent Addition: Add a solution of sodium methoxide (2.0 mmol, 2.0 equiv) in anhydrous methanol or a polar aprotic solvent like DMSO (5 mL).

  • Reaction: Heat the mixture to the specified temperature with stirring.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench by adding 1M HCl until the solution is acidic (pH ~3-4). Extract the product with ethyl acetate (3x15 mL). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the product.

Comparative Data for Nucleophilic Aromatic Substitution

ParameterThis compound3-Chloro-4-cyano-5-methoxybenzoic acidRationale for Differences
Reactivity Less ReactiveMore Reactive The greater electronegativity of chlorine makes the attached carbon more electrophilic, accelerating the rate-determining nucleophilic attack.
Temperature 80-100 °C60-80 °CThe higher reactivity of the chloro-derivative allows for milder temperature conditions.
Est. Time 6-12 hours2-5 hoursThe reaction proceeds significantly faster with the chloro-substrate.
Expected Yield 75-85%>90%The chloro-derivative is the superior substrate for SNAr reactions.

Strategic Synthesis Workflow

The choice between the bromo- and chloro-derivatives is not a matter of absolute superiority, but of strategic selection based on the intended chemical transformation.

Decision_Workflow start Desired Reaction? cross_coupling C-C or C-N Cross-Coupling? (Suzuki, Buchwald, etc.) start->cross_coupling snar Nucleophilic Aromatic Substitution (SNAr)? start->snar choose_bromo Choose: 3-Bromo-4-cyano-5- methoxybenzoic acid cross_coupling->choose_bromo Yes choose_chloro Choose: 3-Chloro-4-cyano-5- methoxybenzoic acid snar->choose_chloro Yes

Caption: Decision workflow for selecting the optimal aryl halide substrate.

Conclusion and Recommendations

This guide demonstrates that this compound and its 3-chloro counterpart, while structurally analogous, exhibit distinct and predictable reactivity profiles.

  • For palladium-catalyzed cross-coupling reactions , where the cleavage of the carbon-halogen bond is paramount, This compound is the unequivocally superior substrate . It offers faster reaction rates, milder conditions, and often higher yields, making it the preferred choice for synthetic routes involving Suzuki, Buchwald-Hartwig, Heck, and related transformations.

  • For nucleophilic aromatic substitution (SNAr) reactions , where the electrophilicity of the carbon atom dictates the reaction rate, 3-chloro-4-cyano-5-methoxybenzoic acid is the more reactive and preferred substrate . It allows for lower reaction temperatures and shorter completion times.

By understanding the fundamental principles governing these reactions, researchers can make informed, strategic decisions, thereby accelerating discovery and optimizing synthetic processes in drug development and materials science.

References

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A Senior Application Scientist's Guide to the Synthesis and Validation of 3-Bromo-4-cyano-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the synthesis and rigorous analytical validation of 3-Bromo-4-cyano-5-methoxybenzoic acid, a potentially valuable building block in medicinal chemistry and materials science. We present a proposed synthetic pathway, detailed experimental protocols for synthesis and purification, and a multi-platform analytical workflow for validating the synthesized material against a reference standard. By integrating High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), this guide establishes a self-validating system to ensure the identity, purity, and quality of the final compound, meeting the stringent requirements of drug discovery and development professionals.

Introduction: The Imperative for Rigorous Validation

In the landscape of pharmaceutical research and development, the unequivocal identity and purity of chemical intermediates are paramount. This compound, with its unique substitution pattern, represents a scaffold of interest for constructing complex molecular architectures. The presence of orthogonal functional groups—a carboxylic acid for amide coupling, a nitrile for various transformations, and a bromo-methoxy-substituted aromatic ring for cross-coupling reactions—makes it a versatile intermediate.

However, its utility is directly dependent on the fidelity of its synthesis. The presence of isomeric impurities, residual starting materials, or reaction byproducts can drastically alter downstream reaction outcomes and the biological profile of final compounds. This guide, therefore, emphasizes a core principle: every synthesis must be accompanied by a robust validation process, anchored by comparison to a certified reference standard.

Proposed Synthesis of this compound

The Synthetic Rationale

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for converting an aryl amine into a variety of functional groups, including cyano, via a diazonium salt intermediate.[1] The choice of starting material is strategic, as the bromo, methoxy, and carboxylic acid groups are already in the desired positions, minimizing the number of synthetic steps and potential for side-product formation.

Synthetic_Pathway Start 4-Amino-3-bromo-5-methoxybenzoic acid Diazonium Diazonium Salt Intermediate (in situ) Start->Diazonium 1. NaNO₂, aq. HCl 2. 0-5 °C Product This compound Diazonium->Product 3. CuCN, KCN 4. Heat

Caption: Proposed synthetic route via the Sandmeyer reaction.

Detailed Experimental Protocol: Synthesis

Materials:

  • 4-amino-3-bromo-5-methoxybenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Diazotization: In a three-neck round-bottom flask cooled to 0-5 °C in an ice-salt bath, suspend 1.0 equivalent of 4-amino-3-bromo-5-methoxybenzoic acid in a 3M HCl solution. While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is typically indicated by a clear, pale-yellow solution.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (1.3 equivalents) and potassium cyanide (1.5 equivalents) in water and heat to 60-70 °C. Cautiously add the cold diazonium salt solution from the previous step to the hot cyanide solution. Vigorous nitrogen evolution will be observed.

  • Reaction Completion & Workup: After the addition is complete, heat the reaction mixture at 80 °C for 30 minutes to ensure full conversion. Cool the mixture to room temperature and extract three times with ethyl acetate.

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

The Cornerstone of Validation: The Reference Standard

Validation is a comparative process. All experimental data from the newly synthesized batch must be compared against a well-characterized Reference Standard . This standard should ideally be a primary standard purchased from a reputable supplier (e.g., Sigma-Aldrich, VWR, etc.) with a Certificate of Analysis (CoA) specifying its identity and purity. If a commercial standard is unavailable, an in-house batch must be rigorously purified and characterized by multiple orthogonal analytical techniques (e.g., NMR, MS, elemental analysis) to serve as a secondary, or internal, reference standard.

A Multi-Pronged Approach to Analytical Validation

No single analytical technique is sufficient to confirm both the structure and purity of a compound. A robust validation strategy employs several orthogonal methods, each providing a unique piece of the puzzle. The following workflow is recommended.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_reference Reference Standard cluster_analysis Analytical Techniques Synthesized Synthesized Batch HPLC Purity & Identity (RT) (HPLC/UPLC) Synthesized->HPLC NMR Structural Confirmation (¹H, ¹³C NMR) Synthesized->NMR MS Molecular Weight Verification (MS) Synthesized->MS Reference Certified Reference Standard Reference->HPLC Reference->NMR Reference->MS Decision Batch Acceptance? (Data Match) HPLC->Decision NMR->Decision MS->Decision

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.